molecular formula C11H12N2OS B1276935 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol CAS No. 318234-24-1

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol

Cat. No.: B1276935
CAS No.: 318234-24-1
M. Wt: 220.29 g/mol
InChI Key: WIXFROLPJKVZHV-UHFFFAOYSA-N
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Description

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol is a pyrazoline derivative known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol typically involves the reaction of appropriate pyrazole derivatives with phenylsulfanyl methylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the pyrazole ring.

    Substitution: The methyl or phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol has been studied extensively for its applications in:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-[(phenylsulfanyl)methyl]pyridine: Shares the phenylsulfanyl methyl group but differs in the core structure.

    3-[(phenylsulfanyl)methyl]-3-buten-1-ol: Similar in having the phenylsulfanyl methyl group but with a different backbone.

Uniqueness

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol is unique due to its pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-13-11(14)7-9(12-13)8-15-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXFROLPJKVZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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